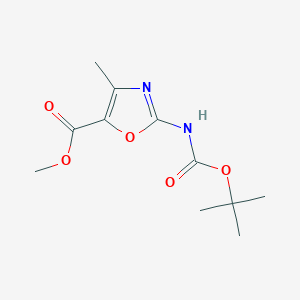
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid
説明
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTTA is a thioester derivative of acetic acid and contains a cyclic sulfide group. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological research.
科学的研究の応用
Acetic Acid Bacteria in Fermented Beverages and Biotechnological Applications
Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages like vinegar, kombucha, and kefir. Their unique oxidative fermentation process transforms various substrates into significant products, notably ethanol into acetic acid, which is pivotal in the food and beverage industry. Gluconobacter oxydans, a type of AAB, shows potential in biotechnological applications, including vitamin C production, highlighting the biotechnological promise of AAB for creating traditional fermented beverages and developing new products. Further research on the health benefits and safety assessments of AAB is necessary for their broader utilization (Lynch et al., 2019).
Pervaporation Techniques for Acetic Acid Separation
In industrial processes, separating acetic acid from wastewater presents challenges due to the close relative volatility of acetic acid and water. Pervaporation (PV), a membrane process technique, emerges as a cost-effective and environmentally friendly alternative for this separation. This review compares various polymeric membranes used in PV to separate water–acetic acid mixtures, underscoring the technique's potential for industrial applications where recycling acetic acid from aqueous streams is necessary (Aminabhavi & Toti, 2003).
Regulation of Cell Death by Acetic Acid in Yeasts
Research on acetic acid's impact on yeast cells has grown due to its industrial relevance and the insight it provides into cell death mechanisms. High levels of acetic acid, associated with fermentation processes or as a product in the food industry, prompt studies into how acetic acid influences yeast cell death. This comprehensive review discusses the molecular events and regulatory mechanisms of cell death induced by acetic acid in yeasts, offering valuable knowledge for biotechnology and biomedicine advancements (Chaves et al., 2021).
Organic Acids in Acidizing Operations for Energy Industries
Exploring alternatives to hydrochloric acid for acidizing operations in carbonate and sandstone formations, organic acids such as acetic, citric, and lactic acids are considered for their less corrosive properties and environmental benefits. This intensive review on organic acids outlines their use in formation damage removal, dissolution processes, and other applications in oil and gas operations, highlighting their advantages, limitations, and future research directions (Alhamad et al., 2020).
特性
IUPAC Name |
2-(1,1-dioxothian-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZHPMNUYMXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)






![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)


